molecular formula C9H9BrO B152691 7-Bromochroman CAS No. 941710-30-1

7-Bromochroman

Cat. No.: B152691
CAS No.: 941710-30-1
M. Wt: 213.07 g/mol
InChI Key: BCDHMTIEVNKNCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromochroman can be synthesized through several methods. One common approach involves the bromination of chroman using bromine or other brominating agents under controlled conditions. For instance, the bromination of chroman in the presence of a solvent like acetic acid can yield this compound .

Another method involves the hydrogenation addition of 7-bromo-benzopyrone catalyzed by Wilkinson’s catalyst, Rhodium (I) tris (triphenylphosphine) chloride. The reaction is carried out under hydrogen pressure at elevated temperatures, typically around 70°C, resulting in a yield of approximately 79.8% .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using bromine or hydrobromic acid. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of solvents like toluene or acetic acid and may require reflux conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 7-Bromochroman undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted chromans depending on the nucleophile used.

    Oxidation: 7-bromo-chroman-4-one.

    Reduction: 7-bromo-chroman-4-ol.

Mechanism of Action

The mechanism of action of 7-Bromochroman and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives exhibit anticancer activity by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDHMTIEVNKNCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941710-30-1
Record name 7-bromo-3,4-dihydro-2H-1-benzopyran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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